molecular formula C22H28N2O3 B12577697 Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate CAS No. 285996-41-0

Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate

Cat. No.: B12577697
CAS No.: 285996-41-0
M. Wt: 368.5 g/mol
InChI Key: AHAMWJSMDJUMSN-GGYWPGCISA-N
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Description

Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate is a complex organic compound that features a tert-butylamino group, a phenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . This method yields the erythro (±) isomer, which can be converted to the threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for the efficient and sustainable introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include different isomers of the compound, such as the erythro (±) and threo (±) isomers .

Scientific Research Applications

Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s tert-butylamino group and phenyl groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butylamino group and phenyl groups make it particularly useful in organic synthesis and medicinal chemistry .

Properties

CAS No.

285996-41-0

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-phenylacetate

InChI

InChI=1S/C22H28N2O3/c1-22(2,3)24-20(25)18(15-16-11-7-5-8-12-16)23-19(21(26)27-4)17-13-9-6-10-14-17/h5-14,18-19,23H,15H2,1-4H3,(H,24,25)/t18?,19-/m0/s1

InChI Key

AHAMWJSMDJUMSN-GGYWPGCISA-N

Isomeric SMILES

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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